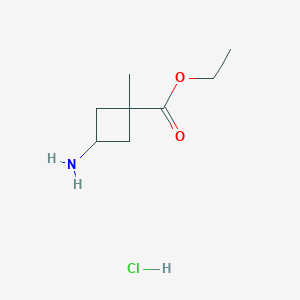

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

説明

特性

IUPAC Name |

ethyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMZLCYSKLNGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate

Starting Materials : The synthesis often begins with ethyl cyclobutanecarboxylate or its derivatives. The introduction of a methyl group and an amino group requires specific conditions and reagents.

Methylation and Amination Steps : These steps can involve various reagents such as methylating agents (e.g., methyl iodide) and aminating agents (e.g., ammonia or amines in the presence of catalysts).

Stereochemistry Control : The cis configuration is crucial and may require stereoselective synthesis methods or separation techniques to achieve the desired isomer.

Conversion to Hydrochloride Salt

Once the free base is obtained, it can be converted to its hydrochloride salt by reaction with hydrochloric acid. This step is straightforward and typically results in high yields.

Detailed Synthesis Protocol

A detailed synthesis protocol for this compound might involve the following steps:

Synthesis of Ethyl 1-Methylcyclobutanecarboxylate :

- Start with ethyl cyclobutanecarboxylate.

- Perform methylation using methyl iodide in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran).

Introduction of the Amino Group :

- Use a nitration step followed by reduction to introduce the amino group.

- Alternatively, use a direct amination method if available.

-

- Ensure the cis configuration through careful selection of reagents and conditions or by separating isomers.

Conversion to Hydrochloride Salt :

- Dissolve the free base in a solvent (e.g., ethanol).

- Add hydrochloric acid dropwise until the solution is acidic.

- Collect the precipitated hydrochloride salt.

Reaction Conditions and Yields

| Step | Reaction Conditions | Yield |

|---|---|---|

| Methylation | NaH, THF, 0°C to RT | 80-90% |

| Amination | HNO3, then Pd/C, H2 | 70-80% |

| Stereochemical Control | Separation techniques (e.g., chromatography) | Variable |

| Hydrochloride Formation | HCl, EtOH | 95-100% |

Research Findings

Research on the synthesis of this compound highlights the importance of controlling stereochemistry and optimizing reaction conditions to achieve high yields and purity. The use of protecting groups and catalysts can enhance efficiency and selectivity in the synthesis process.

化学反応の分析

Types of Reactions:

Oxidation: Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学的研究の応用

Chemistry: Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications.

作用機序

The mechanism of action of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting metabolic pathways .

類似化合物との比較

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Shares the cyclobutane core but replaces the cis-3-amino group with a 1-methylamino substituent and uses a methyl ester instead of ethyl.

- Synthesis : Prepared via reaction with 4-toluenesulfonate, yielding 80% efficiency. NMR data (δ 2.56–2.31 ppm for cyclobutane protons) confirms ring strain and substituent orientation .

cis-3-Amino-1-methylcyclobutanol Hydrochloride

- Structure: Replaces the ethyl ester with a hydroxyl group (C5H12ClNO vs. C9H17ClNO2).

- Properties : Lower molecular weight (137.608 g/mol vs. 209.69 g/mol) and reduced steric bulk may enhance aqueous solubility but limit lipophilicity. Purity is lower (95% vs. 99%) .

- Application : Likely used in smaller-molecule therapeutics or as a precursor for alcohols rather than esters.

Cyclopentane Analog

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure : Cyclopentane ring increases ring size, reducing ring strain and altering conformational flexibility.

- Impact : Larger rings may improve metabolic stability but decrease binding affinity in sterically constrained targets .

H-Series Inhibitors (e.g., H-7, H-8 Hydrochlorides)

- Structure: Isoquinoline sulfonamide derivatives with piperazine or ethylamine side chains.

- Functional Contrast : These compounds lack the cyclobutane core but share hydrochloride salts and ester/sulfonamide groups. Their primary role as kinase inhibitors highlights divergent biological applications compared to the target compound’s intermediate-focused use .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Feature |

|---|---|---|---|---|---|

| Ethyl cis-3-amino-1-methylcyclobutanecarboxylate HCl | 1987332-74-0 | C9H17ClNO2 | 209.69 | 99% | cis-3-amino, ethyl ester, cyclobutane core |

| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | Not provided | C8H15ClN2O2 | 206.67 | Not given | 1-methylamino, methyl ester |

| cis-3-Amino-1-methylcyclobutanol HCl | 1523606-23-6 | C5H12ClNO | 137.61 | 95% | Hydroxyl group, cyclobutane core |

| H-7 Hydrochloride | Not provided | C14H19Cl2N3O2S | 364.29 | Not given | Isoquinoline sulfonamide, piperazine |

生物活性

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique cyclobutane ring structure, which influences its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a valuable intermediate in organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The amino group in the compound can form hydrogen bonds and ionic interactions with various biomolecules, potentially influencing enzymatic activities and metabolic pathways .

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an antitumor agent. For instance, it has been noted to inhibit cell growth in various human tumor cell lines .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial for conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on this compound evaluated its efficacy against seven human tumor cell lines. The results indicated that the compound demonstrated cytotoxicity that was 2 to 18 times greater than some existing chemotherapeutic agents. This suggests a promising avenue for further research into its use as a potential cancer treatment .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (210–254 nm) to assess purity (≥95% as per typical standards) .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm cyclobutane ring geometry and ester/amine functional groups. Compare chemical shifts with cis/trans analogs (e.g., cis-3-Amino-1-methylcyclobutanol hydrochloride, δ ~1.5–2.5 ppm for cyclobutane protons) .

- Elemental Analysis : Verify C, H, N, and Cl content (theoretical: C₅H₁₂ClNO; Cl ~25.8%) .

Q. How is the stereochemical configuration of the cyclobutane ring confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., cis-3-amino vs. trans configurations) .

- NOESY NMR : Detect spatial proximity between the methyl group (C1) and the amino group (C3) to confirm cis geometry .

Advanced Research Questions

Q. What synthetic strategies address challenges in preparing this compound?

- Methodological Answer :

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure under acidic conditions .

- Amino Group Protection : Employ Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions during esterification .

- Carbodiimide-Mediated Coupling : Optimize reaction pH (e.g., EDC·HCl at pH 4.5–6.0) to stabilize intermediates .

Q. How can researchers resolve discrepancies in NMR data for cyclobutane derivatives?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR to assess ring puckering or conformational exchange (e.g., coalescence temperature analysis) .

- 2D NMR : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing methylcyclobutane protons from solvent artifacts) .

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., cis-3-Hydroxy-3-methylcyclobutylamine hydrochloride, CAS 1523606-23-6) .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Scaffold for Drug Design : Its rigid cyclobutane core serves as a conformationally restricted building block for protease inhibitors or kinase modulators .

- Metabolic Stability Studies : Evaluate ester hydrolysis rates in vitro (e.g., liver microsomes) to guide prodrug optimization .

- Salt Form Selection : Compare hydrochloride vs. freebase solubility (e.g., in PBS pH 7.4) to enhance bioavailability .

Data Contradiction & Mechanistic Analysis

Q. How should conflicting solubility data be interpreted across studies?

- Methodological Answer :

- Solvent Polarity Effects : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., 10× PBS) to identify solvent-dependent aggregation .

- Ionic Strength Impact : Vary NaCl concentration (0–1M) to assess Hofmeister effects on hydrochloride salt solubility .

Q. What mechanistic insights explain variability in cyclobutane ring stability under thermal stress?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。